Tetrapropyl-D28-ammonium bromide is the fully deuterated isotopic analog of tetrapropylammonium bromide (TPA-Br), a quaternary ammonium salt widely used as a structure-directing agent (SDA) in the synthesis of zeolites and other microporous materials, as a supporting electrolyte in non-aqueous electrochemistry, and as a phase-transfer catalyst. While chemically similar to standard TPA-Br, its primary value proposition is not its bulk chemical reactivity but its isotopic composition, which makes it an essential and non-interchangeable tool for specific, high-precision analytical techniques that rely on the distinct nuclear properties of deuterium versus hydrogen.
Procuring standard, non-deuterated tetrapropylammonium bromide as a substitute for the D28-labeled version for cost savings will result in experimental failure in its key applications. The scientific value of Tetrapropyl-D28-ammonium bromide is critically dependent on its isotopic purity. In neutron scattering and reflectometry techniques, substituting the deuterated compound with the standard hydrogenous version fundamentally alters the neutron scattering length density, making it impossible to achieve the required 'contrast matching' to visualize specific components within a complex system. Similarly, in nuclear magnetic resonance (NMR) spectroscopy, the large signals from the 28 protons in the standard compound would obscure the signals of interest from the actual sample, rendering the analysis ambiguous or impossible. Therefore, for applications requiring isotopic contrast or a clean proton NMR background, there is no chemically equivalent, lower-cost substitute.
The primary procurement driver for this compound is its utility in neutron scattering techniques, which rely on differences in the coherent neutron scattering length (b_coh) between isotopes. The sum of coherent scattering lengths for the deuterated Tetrapropyl-D28-ammonium cation (C12D28N+) is approximately +276 fm. In stark contrast, the value for the standard, non-deuterated cation (C12H28N+) is approximately -16 fm. This massive difference, including a change in sign, allows researchers to use 'contrast matching' methods—for example, by dissolving the deuterated compound in a hydrogenous solvent—to make the cation 'visible' to neutrons while rendering other parts of the system nearly 'invisible'. This enables precise, quantitative determination of the cation's location, aggregation state, and conformation at interfaces or in bulk solution, an experiment that is physically impossible with the non-deuterated analog.
| Evidence Dimension | Sum of Coherent Neutron Scattering Lengths (Σb_coh) for Cation |
| Target Compound Data | ~ +276 fm |
| Comparator Or Baseline | Standard Tetrapropylammonium (C12H28N+): ~ -16 fm |
| Quantified Difference | Opposite sign and >18-fold difference in magnitude |
| Conditions | Calculation based on standard isotopic coherent neutron scattering lengths (b_coh for D ≈ +6.67 fm; H ≈ -3.74 fm). |
This property is the absolute requirement for contrast variation experiments in materials science and chemistry, making this specific compound indispensable for such studies.
When used as an electrolyte, catalyst, or structure-directing agent in a system being analyzed by proton NMR (¹H NMR), Tetrapropyl-D28-ammonium bromide is effectively invisible, showing no interfering signals in the ¹H spectrum. In contrast, the standard Tetrapropylammonium bromide exhibits strong, characteristic signals, including a triplet at ~1.06 ppm, a multiplet at ~1.79 ppm, and a multiplet at ~3.38 ppm (in CDCl3), which can easily overlap with and obscure signals from the analytes of interest. Procuring the D28 version is essential for experiments requiring clear, unambiguous quantification or identification of other species in solution without spectral contamination from the additive itself.
| Evidence Dimension | Interfering Signals in ¹H NMR Spectrum (400 MHz, CDCl3) |
| Target Compound Data | Effectively no signals present. |
| Comparator Or Baseline | Standard Tetrapropylammonium Bromide: Strong signals at ~1.06, ~1.79, and ~3.38 ppm. |
| Quantified Difference | Complete elimination of spectral interference. |
| Conditions | Standard ¹H NMR spectroscopy. |
This ensures data integrity and analytical accuracy in mechanistic studies, reaction monitoring, and quality control where TPA-Br is present but not the object of analysis.
Tetrapropylammonium (TPA+) is a canonical structure-directing agent (SDA) for MFI-type zeolites (e.g., ZSM-5). While both deuterated and non-deuterated forms can direct the synthesis, only the D28 version allows for direct investigation of the SDA's role, location, and mobility within the zeolite framework using techniques like solid-state deuterium (²H) NMR. Using the deuterated precursor enables researchers to precisely map guest-host interactions and validate computational models of zeolite formation. Procuring the standard hydrogenous TPA-Br makes these direct mechanistic studies impossible, limiting researchers to indirect characterization methods.
| Evidence Dimension | Suitability for Direct Mechanistic Analysis via Isotope-Specific Spectroscopy |
| Target Compound Data | Enables direct probing of SDA location and dynamics via ²H solid-state NMR. |
| Comparator Or Baseline | Standard Tetrapropylammonium Bromide: Cannot be directly observed with ²H NMR; its role must be inferred. |
| Quantified Difference | Provides a direct, unambiguous spectroscopic handle for mechanistic investigation. |
| Conditions | Post-synthesis analysis of as-made zeolite materials. |
For researchers developing new catalysts or optimizing synthesis protocols, this compound provides essential, direct evidence of the structure-directing mechanism, justifying its selection over the non-deuterated version.
This compound is the correct choice for researchers using neutron reflectometry to determine the precise thickness, density, and composition of adsorbed layers at air-liquid or liquid-solid interfaces. By using the D28 compound in a hydrogen-containing medium (or vice-versa), a high-contrast layer is formed that can be accurately modeled, a task not possible with standard TPA-Br.
For the development of advanced electrolytes for batteries or capacitors, this compound is essential for neutron diffraction studies aimed at resolving the detailed solution structure. Isotopic substitution (comparing scattering from D28-TPA-Br and H28-TPA-Br solutions) allows for the unambiguous extraction of pair distribution functions, revealing how ions and solvent molecules arrange relative to each other.
When a process requires TPA-Br as a phase-transfer catalyst or additive but must be monitored in-situ via ¹H NMR to track reaction kinetics or byproduct formation, the D28 version is the appropriate choice. Its use guarantees that the resulting spectra are free from large, interfering signals from the additive, ensuring clean and reliable kinetic data.
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